molecular formula C13H10BrClN2O2 B5799501 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide

2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide

Cat. No. B5799501
M. Wt: 341.59 g/mol
InChI Key: MVUUPQNVAFKJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide, also known as BPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAPA belongs to the class of acetamides and is a derivative of pyridine. It has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide is its potential therapeutic applications in the treatment of pain, inflammation, and cancer. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. However, the limitations of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide include its potential toxicity and lack of specificity for its target enzymes.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide. One area of research could be the development of more specific and less toxic derivatives of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide that target COX-2, LOX, and NF-κB. Another area of research could be the investigation of the potential therapeutic applications of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide as a chemotherapeutic agent for the treatment of cancer warrants further investigation.

Synthesis Methods

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide involves the reaction of 2-bromo-4-chlorophenol and 4-pyridinylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain pure 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-11-7-9(15)1-2-12(11)19-8-13(18)17-10-3-5-16-6-4-10/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUPQNVAFKJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-bromo-4-chlorophenoxy)-N-4-pyridinylacetamide

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